molecular formula C19H22N6OS B6533430 1-(4-benzylpiperidin-1-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one CAS No. 1058433-45-6

1-(4-benzylpiperidin-1-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one

Numéro de catalogue: B6533430
Numéro CAS: 1058433-45-6
Poids moléculaire: 382.5 g/mol
Clé InChI: OGSKAIBJDJMISQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-benzylpiperidin-1-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one is a structurally complex molecule featuring two key pharmacophores:

  • 4-Benzylpiperidine moiety: A six-membered heterocyclic ring (piperidine) substituted with a benzyl group at the 4-position. This group is known to enhance lipophilicity and influence binding to hydrophobic pockets in target proteins.
  • 3-Methyltriazolopyrimidine-sulfanyl ethanone: A fused triazolopyrimidine core with a methyl substituent on the triazole ring, linked via a sulfanyl-ethanone bridge. The triazolopyrimidine scaffold is frequently associated with kinase inhibition or adenosine receptor modulation.

Crystallographic characterization of similar analogs (e.g., via SHELX software for small-molecule refinement ) supports structural analysis and SAR studies.

Propriétés

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-24-18-17(22-23-24)19(21-13-20-18)27-12-16(26)25-9-7-15(8-10-25)11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSKAIBJDJMISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(4-benzylpiperidin-1-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one (CAS Number: 1058433-45-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral, antibacterial, and other pharmacological properties, supported by relevant data and research findings.

The molecular formula of the compound is C19H22N6OSC_{19}H_{22}N_{6}OS, with a molecular weight of 382.5 g/mol. The structure features a piperidine ring substituted with a benzyl group and a triazolopyrimidine moiety linked via a sulfanyl group.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects:

Antiviral Activity

Studies have shown that derivatives of piperidine and triazole compounds exhibit significant antiviral properties. For instance, compounds similar to the one have demonstrated efficacy against various viruses, including HIV and HSV-1. Specifically, triazolo[4,5-d]pyrimidines have been noted for their potential as antiviral agents due to their ability to inhibit viral replication mechanisms .

Antibacterial Activity

The antibacterial properties of piperidine derivatives are well-documented. Research has indicated that certain piperazine and piperidine derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the benzyl group in the structure may enhance these antibacterial effects through increased membrane permeability or interaction with bacterial enzymes .

Antifungal Activity

In addition to antiviral and antibacterial activities, compounds containing triazole rings are known for their antifungal properties. The compound may exhibit similar effects due to its structural components, which have been associated with inhibition of fungal growth in various studies .

Data Tables

Activity TypeRelated CompoundsObserved Effects
AntiviralTriazolo[4,5-d]pyrimidinesInhibition of viral replication
AntibacterialPiperidine derivativesActivity against Staphylococcus aureus, Pseudomonas aeruginosa
AntifungalTriazole-containing compoundsInhibition of fungal growth

Case Studies

  • Antiviral Screening : A study evaluated various piperidine derivatives against HIV-1 and found that modifications in the structure significantly impacted their antiviral potency. The presence of a triazole moiety was crucial for enhancing activity against viral strains .
  • Antibacterial Evaluation : Another research project focused on the synthesis of benzyl-substituted piperidines and their antibacterial efficacy against common pathogens. The results indicated that certain derivatives showed promising results in inhibiting bacterial growth, supporting further exploration into their clinical applications .
  • Antifungal Testing : A series of experiments assessed the antifungal activity of triazole-based compounds against Candida species. The findings suggested that structural variations could lead to enhanced antifungal properties, making them suitable candidates for further drug development .

Comparaison Avec Des Composés Similaires

Structural Analogs with Triazolopyrimidine Cores

Compound A : 2-(Benzylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one ()

  • Key Differences: Heterocycle: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound. Piperazine derivatives often exhibit enhanced solubility due to increased polarity. Triazole Substituent: 3-Phenyl vs. 3-methyl. Linker: Benzylsulfanyl vs. triazolopyrimidine-sulfanyl. This modifies electron density and spatial orientation.

Hypothetical Impact :

  • Lipophilicity : The target compound’s 4-benzylpiperidine likely increases logP compared to Compound A’s piperazine.
  • Target Selectivity : Methyl vs. phenyl substituents may shift activity between kinase isoforms or receptor subtypes.
Pyrido-Pyrimidinone Derivatives ()

Compound B : 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Structure: Pyrido-pyrimidinone (a bicyclic system with one oxygen) vs. triazolopyrimidine (nitrogen-rich fused ring).
  • Substituents : Piperazine and benzodioxol groups suggest CNS-targeted applications (e.g., serotonin or dopamine receptor modulation).

Hypothetical Impact :

  • Pharmacokinetics : The benzodioxol group in Compound B may improve blood-brain barrier penetration compared to the target compound.
  • Mechanism: Pyrido-pyrimidinones are less common in kinase inhibition, implying divergent therapeutic applications.
Table 1: Comparative Analysis of Structural and Hypothetical Properties
Property Target Compound Compound A Compound B (Example)
Core Structure Triazolopyrimidine Triazolopyrimidine Pyrido-pyrimidinone
Heterocycle 4-Benzylpiperidine Piperazine Piperazine
Triazole Substituent 3-Methyl 3-Phenyl N/A
Key Functional Groups Sulfanyl-ethanone linker Benzylsulfanyl linker Benzodioxol, pyrido-pyrimidinone
Predicted logP High (lipophilic) Moderate Low to moderate
Therapeutic Implication Kinase inhibition, receptor antagonism Kinase/receptor modulation CNS disorders, enzyme inhibition
Mechanistic and Pharmacological Insights
  • Triazolopyrimidine vs. Pyrido-Pyrimidinone: The nitrogen-rich triazolopyrimidine core (target and Compound A) favors interactions with ATP-binding pockets in kinases, while pyrido-pyrimidinones (Compound B) may target metabolic enzymes or neurotransmitter receptors.
  • Piperidine vs. Piperazine :
    • Piperidine’s reduced polarity may enhance membrane permeability but limit solubility. Piperazine’s basic nitrogen could improve water solubility and hydrogen-bonding capacity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.